(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

Catalog No.
S3161944
CAS No.
52634-65-8
M.F
C15H22N2O4
M. Wt
294.351
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-...

CAS Number

52634-65-8

Product Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

IUPAC Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

Molecular Formula

C15H22N2O4

Molecular Weight

294.351

InChI

InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1

InChI Key

ZWVDGVZGVCLMGO-ZDUSSCGKSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC

Solubility

not available

The compound (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is a complex organic molecule characterized by its unique structure, which includes a branched-chain amino acid derivative. Its IUPAC name indicates the presence of a methoxyphenyl group and an ethylcarbamoylamino moiety, contributing to its potential biological activity. This compound is notable for its stereochemistry, specifically the (2S) configuration, which plays a crucial role in its biological interactions and activity.

Typical of amino acids and carboxylic acids. It can undergo:

  • Amidation: Reacting with amines to form amides.
  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carbonyl groups can be reduced to alcohols.

The specific reactivity will depend on the functional groups present and the reaction conditions employed.

  • Anticancer Activity: Compounds with similar structures often exhibit anticancer properties due to their ability to interfere with cellular signaling pathways.
  • Neuroprotective Effects: The presence of an amino acid backbone may contribute to neuroprotective effects, similar to other amino acid derivatives.

Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid can be achieved through several methods:

  • Starting from 4-Methoxyphenylacetic Acid:
    • Reacting 4-methoxyphenylacetic acid with ethyl carbamate under acidic conditions to form the corresponding carbamoyl derivative.
    • Following this, a branched-chain amino acid synthesis pathway can be employed to introduce the 3-methylbutanoic acid moiety.
  • Using Amino Acid Precursors:
    • Employing L-valine as a starting material, which can be modified through various functional group transformations to introduce the methoxyphenyl and ethylcarbamoyl groups.
  • Enzymatic Synthesis:
    • Utilizing enzymes such as transaminases or amidases that can facilitate the formation of specific amide bonds under mild conditions.

Each method has its advantages and challenges regarding yield, purity, and scalability.

The applications of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid may include:

  • Pharmaceutical Development: Potential use as a drug candidate for treating various diseases due to its structural similarity to known bioactive compounds.
  • Biochemical Research: Serving as a tool in studies related to amino acid metabolism or enzyme inhibition.
  • Nutraceuticals: Exploration as a dietary supplement for enhancing health benefits related to amino acids.

Interaction studies involving (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid could focus on:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins or enzymes in biological systems.
  • Receptor Binding Assays: Evaluating its affinity for various receptors, particularly those involved in neurotransmission or metabolic regulation.
  • In Vitro and In Vivo Studies: Conducting experiments to assess its pharmacokinetics and pharmacodynamics in biological models.

Several compounds share structural similarities with (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid. A comparison with these compounds highlights its uniqueness:

Compound NameStructureNotable Features
3-Methylbutanoic Acid(CH3)2C(CH2COOH)(CH_3)_2C(CH_2COOH)A simple branched-chain fatty acid with distinct metabolic pathways.
4-Methoxyphenylacetic Acid(C6H4OCH3)(CH2COOH)(C_6H_4OCH_3)(CH_2COOH)Contains a methoxy group but lacks the amino functionality.
Valine(C5H11NO2)(C_5H_{11}NO_2)An essential amino acid that serves as a building block for proteins but lacks the aromatic substitution.
Isovaleric Acid(C5H10O2)(C_5H_{10}O_2)A short-chain fatty acid known for its pungent odor, differing significantly in functional groups.

The unique combination of an ethylcarbamoylamino group and a methoxyphenyl moiety distinguishes (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid from these similar compounds, potentially leading to unique biological activities and applications.

XLogP3

2.3

Dates

Modify: 2024-04-15

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